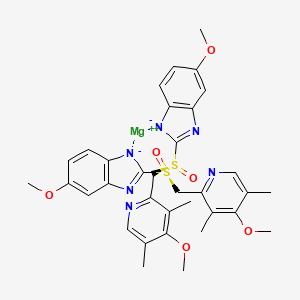
Omeprazole-magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omeprazole-magnesium is a compound used primarily in the treatment of gastric acid-related disorders. It is a magnesium salt form of omeprazole, a proton pump inhibitor that reduces the production of stomach acid. This compound is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of omeprazole-magnesium involves the reaction of omeprazole with magnesium methoxide. Magnesium powder and methanol are used to produce magnesium methoxide under initiator induction conditions. This magnesium methoxide then reacts with omeprazole to form this compound .
Industrial Production Methods
In industrial settings, the synthesis process is designed to be simple and safe, ensuring high product stability and purity. The process minimizes the presence of residual organic solvents, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Omeprazole-magnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its stability and effectiveness as a medication.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, magnesium powder, and various initiators for the production of magnesium methoxide . The reactions typically occur under controlled conditions to ensure the desired product’s stability and purity.
Major Products Formed
The primary product formed from these reactions is this compound itself. This compound is then formulated into various dosage forms, such as tablets and capsules, for medical use .
Aplicaciones Científicas De Investigación
Pharmaceutical Formulations
Omeprazole-magnesium is primarily utilized in various pharmaceutical formulations due to its favorable properties:
- Stability and Absorption : The magnesium salt form improves the stability of omeprazole in acidic environments, ensuring effective drug delivery in the intestinal tract .
- Formulation Types : this compound can be formulated into tablets, capsules, granules, and suspensions. These formulations are designed to enhance bioavailability and patient compliance .
Table 1: Properties of this compound
Clinical Implications
The inclusion of magnesium in omeprazole formulations has significant clinical implications:
- Hypomagnesemia Risk : Chronic use of this compound has been linked to hypomagnesemia (low magnesium levels), which can lead to serious health issues such as muscle cramps, cardiac arrhythmias, and neurological symptoms .
- Monitoring Recommendations : Regular monitoring of magnesium levels is crucial for patients on long-term omeprazole therapy to prevent complications associated with magnesium deficiency. Studies indicate that many patients do not have their magnesium levels regularly checked .
Case Study Examples
- Case of a 43-Year-Old Male : This patient developed symptomatic hypomagnesemia while on high-dose omeprazole. His symptoms improved only after discontinuation of the drug, highlighting the need for careful monitoring during treatment .
- Case of a 76-Year-Old Female : Presented with severe electrolyte disturbances attributed to long-term omeprazole use. Symptoms resolved after stopping the medication, demonstrating the potential risks associated with prolonged use .
Research Findings
Research has shown that this compound not only provides therapeutic benefits but also poses risks that need management:
- A study indicated that patients receiving omeprazole often exhibit low magnesium levels that can lead to serious health complications if left untreated .
- Another report documented cases where discontinuation of omeprazole resulted in normalization of electrolyte levels without further supplementation .
Table 2: Summary of Clinical Findings Related to this compound
Mecanismo De Acción
Omeprazole-magnesium works by inhibiting the enzyme H+/K+ ATPase, also known as the proton pump, located on the parietal cells of the stomach. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion. The compound’s effectiveness is due to its ability to form a stable complex with the proton pump, leading to prolonged acid suppression .
Comparación Con Compuestos Similares
Similar Compounds
Esomeprazole: A stereoisomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Used for similar indications but differs in its pharmacokinetic profile.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors.
Uniqueness
Omeprazole-magnesium is unique due to its enhanced stability and absorption properties, attributed to the addition of magnesium. This makes it particularly effective in providing consistent therapeutic effects and improving patient compliance .
Propiedades
Fórmula molecular |
C34H36MgN6O6S2 |
|---|---|
Peso molecular |
713.1 g/mol |
Nombre IUPAC |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |
Clave InChI |
KWORUUGOSLYAGD-YPPDDXJESA-N |
SMILES isomérico |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















